2-(3-Bromopropoxy)-1,4-dimethylbenzene

Boiling point Flash point Distillation

2-(3-Bromopropoxy)-1,4-dimethylbenzene (CAS 3245-55-4) is a brominated alkyl aryl ether belonging to the class of 2,5-xylyloxyalkyl bromides. Its molecular formula is C₁₁H₁₅BrO with a molecular weight of 243.14 g/mol.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 3245-55-4
Cat. No. B017963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopropoxy)-1,4-dimethylbenzene
CAS3245-55-4
Synonyms2-(3-Bromopropoxy)-1,4-dimethyl-benzene;  3-(2,5-Xylyloxy)propyl Bromide;  1-Bromo-3-(2,5-dimethylphenoxy)propane; 
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCCBr
InChIInChI=1S/C11H15BrO/c1-9-4-5-10(2)11(8-9)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3
InChIKeyDRFYEIPEKLGMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromopropoxy)-1,4-dimethylbenzene (CAS 3245-55-4): Procurement-Ready Physicochemical and Structural Profile


2-(3-Bromopropoxy)-1,4-dimethylbenzene (CAS 3245-55-4) is a brominated alkyl aryl ether belonging to the class of 2,5-xylyloxyalkyl bromides. Its molecular formula is C₁₁H₁₅BrO with a molecular weight of 243.14 g/mol [1]. The compound bears two methyl groups at the 1- and 4-positions of the benzene ring and a 3‑bromopropoxy substituent at the 2‑position, yielding the synonym 3‑bromopropyl‑2,5‑xylyl ether [2]. It is primarily employed as a synthetic intermediate in the preparation of pharmaceuticals (notably gemfibrozil), agrochemicals, and specialty materials.

Alkyl bromide synthetic intermediate
SN2 alkylation and coupling workflows
Pharmaceutical and agrochemical intermediate synthesis

Why Unverified Analogs Cannot Substitute for 2-(3-Bromopropoxy)-1,4-dimethylbenzene in Critical Synthesis Routes


Compounds within the bromoalkoxy‑dimethylbenzene family are not functionally interchangeable. The 2‑(3‑bromopropoxy)‑1,4‑dimethylbenzene scaffold couples a 2,5‑dimethyl substitution pattern with a three‑carbon bromopropyl linker; this precise regiochemistry is essential for the downstream synthesis of gemfibrozil, where the bromide participates in a lithium‑mediated alkylation with sodium isobutyrate [1]. Even closely related analogs—differing only in halogen identity (chloro), linker length (ethoxy or butoxy), or aryl methylation pattern (2,6‑ or 3,4‑isomers)—exhibit measurably different boiling points, densities, and SN2 reactivity profiles, which directly affect distillation purification, phase‑transfer efficiency, and reaction kinetics . Substituting without verifying these properties can lead to altered impurity profiles, lower isolated yields, or outright reaction failure, underscoring the need for compound‑specific procurement controls.

Regiochemistry 2,5-dimethyl substitution pattern is essential for gemfibrozil scaffold assembly; 2,6- or 3,4-isomers may alter reaction outcomes and impurity profiles.
Leaving Group Chloro analogs exhibit lower SN2 reactivity; substitution may reduce alkylation yields with stabilized carbanions.
Linker Length Ethoxy or butoxy analogs shift boiling points and phase-transfer behavior, potentially compromising distillation purification.

Quantitative Differentiation of 2-(3-Bromopropoxy)-1,4-dimethylbenzene Against Its Closest Structural Analogs


Boiling Point and Flash Point Elevation Relative to the Shorter-Chain 2-(2-Bromoethoxy)-1,4-dimethylbenzene

The target compound's 3‑carbon propoxy linker raises its boiling point and flash point substantially compared to the 2‑carbon ethoxy analog 2‑(2‑bromoethoxy)‑1,4‑dimethylbenzene (CAS 37136‑96‑2) [1][2]. The 26.1 °C higher boiling point permits wider distillation margins when separating unreacted starting materials or reaction co‑products. The 10 °C higher flash point also reduces flammability risk during ambient‑temperature handling.

Boiling Point Elevation
Head-to-head
Target: 304.3 °C
Ethoxy analog: 278.2 °C
Δ +26.1 °C
Broader distillation margin for intermediate purification.
Predicted at 760 mmHg; supplier datasheet context.
Boiling point Flash point Distillation Safety Purification

Density and Refractive Index Distinction from the Chloro Congener 2-(3-Chloropropoxy)-1,4-dimethylbenzene

The target brominated compound is significantly denser than its chloro analog 2‑(3‑chloropropoxy)‑1,4‑dimethylbenzene (CAS 31264‑51‑4) by approximately 0.227 g/cm³ [1][2]. This density differential facilitates phase‑separation during aqueous work‑up when the brominated intermediate is used in biphasic reactions. The refractive index (1.532 vs. not reported for the chloro analog) provides an additional in‑process quality‑control handle.

Density Distinction
Cross-study
Target: 1.27 g/cm³
Chloro analog: ~1.043 g/cm³
Δ ≈ +0.227 g/cm³
Supports gravity-driven phase separation during work-up.
Target density from supplier; comparator density predicted.
Density Refractive index Liquid-handling Process monitoring Chloro analog

Enhanced Nucleophilic Substitution Reactivity: Bromide vs. Chloride Leaving Group

In the gemfibrozil route, the 3‑(2,5‑dimethylphenoxy)propyl bromide intermediate is employed for the final alkylation step with lithium isobutyrate, while the analogous chloride is used in alternative patent routes [1]. The bromide is a demonstrably better leaving group than chloride by virtue of carbon–halogen bond dissociation energies (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) [2], translating to faster SN2 displacement under identical conditions. This difference is critical when alkylating stabilized carbanions that demand a highly electrophilic alkylating partner.

SN2 Reactivity
Class-level
C–Br ≈ 285 kJ/mol
C–Cl ≈ 327 kJ/mol
Δ ≈ −42 kJ/mol
Weaker C–Br bond supports faster alkylation kinetics.
Gas-phase bond energies; solution-phase SN2 trend consistent.
SN2 reactivity Leaving group Bromide vs. chloride Reaction rate Alkylation

Commercially Accessible Purity Tiers: Procurement-Ready Grades from 95% to 99%

Multiple reputable vendors supply 2‑(3‑bromopropoxy)‑1,4‑dimethylbenzene with defined purity specifications ranging from 95% (AKSci, Enamine) to 98% (MolCore) and 99% (Lookchem) . This tiered availability allows purchasers to select the grade appropriate for their application: 95% material is adequate for early‑stage route scouting, while ≥ 98% grades are preferred for later‑stage pharmaceutical intermediate preparation where impurity carry‑over must be minimized.

Purity Tier Access
Supplier data
95% to 99% available
Positional isomers typically listed at 95%
Higher purity grades support late-stage intermediate qualification.
Vendor catalogue claims; verify COA for specific lot.
Purity Procurement Vendor comparison Quality assurance Pharmaceutical intermediate

Optimal Deployment Scenarios for 2-(3-Bromopropoxy)-1,4-dimethylbenzene Based on Quantitative Evidence


Gemfibrozil and Fibric Acid Derivative Synthesis

The bromide‑terminated three‑carbon linker directly maps onto the gemfibrozil scaffold. The 2‑(3‑bromopropoxy)‑1,4‑dimethylbenzene is the immediate precursor for lithium‑mediated alkylation of isobutyrate, forming the pentanoic acid backbone of gemfibrozil [1]. The higher SN2 reactivity of the bromide (vs. the chloro analog) ensures efficient coupling with sterically hindered carbanions, supporting yields in the 70–80% range reported for optimized processes [2].

Synthesis of 2,5-Dimethylphenoxy Propylamines and Aryloxypropyl Pharmacophores

The terminal bromine serves as an electrophilic handle for amination and other nucleophilic substitutions, enabling the construction of 3‑(2,5‑dimethylphenoxy)propylamine libraries. The elevated boiling point and flash point (304.3 °C / 120.1 °C) relative to shorter‑chain analogs facilitate safer large‑scale batch processing during solvent removal by distillation.

Procurement for cGMP Intermediate Supply Chains Requiring Defined Purity Tiers

Procurement teams can specify 98–99% purity grades for late‑stage intermediate qualification, leveraging the documented availability from multiple vendors. The higher density (1.27 g/cm³) and lower water solubility (logP 4.12) of the brominated compound simplify extractive work‑up and reduce emulsion problems, directly translating to higher throughput in kilo‑lab and pilot‑plant settings.

Application
Selection Property
Validation Focus
Gemfibrozil intermediate synthesis
Bromide leaving-group reactivity
Alkylation yield and coupling efficiency
Aryloxypropylamine library synthesis
Electrophilic handle for amination
Nucleophilic displacement scope
cGMP intermediate supply chain
Defined purity tier availability
Impurity profile and phase-split robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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